molecular formula C22H19N5O3S B3441817 N-[4-[(3-anilinoquinoxalin-2-yl)sulfamoyl]phenyl]acetamide

N-[4-[(3-anilinoquinoxalin-2-yl)sulfamoyl]phenyl]acetamide

Cat. No.: B3441817
M. Wt: 433.5 g/mol
InChI Key: NKBUJKMUIIBTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GI-570261 is a chemical compound known for its role as an inhibitor of the interaction between low-density lipoprotein receptor-related proteins 5 and 6 and sclerostin . This interaction is significant in the regulation of bone formation and resorption, making GI-570261 a compound of interest in the study of bone-related diseases and conditions.

Preparation Methods

The synthesis of GI-570261 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of carbon-nitrogen and carbon-sulfur bonds . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

GI-570261 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GI-570261 has several scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of other compounds and in studying reaction mechanisms.

    Biology: Investigated for its role in inhibiting the interaction between low-density lipoprotein receptor-related proteins 5 and 6 and sclerostin, which is important in bone metabolism.

    Medicine: Explored for potential therapeutic applications in treating bone-related diseases such as osteoporosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of GI-570261 involves its inhibition of the interaction between low-density lipoprotein receptor-related proteins 5 and 6 and sclerostin. This inhibition disrupts the signaling pathways that regulate bone formation and resorption, leading to increased bone formation and decreased bone resorption . The molecular targets of GI-570261 are the low-density lipoprotein receptor-related proteins 5 and 6, and the pathways involved include the Wnt signaling pathway, which is crucial for bone metabolism.

Comparison with Similar Compounds

GI-570261 is unique in its specific inhibition of the interaction between low-density lipoprotein receptor-related proteins 5 and 6 and sclerostin. Similar compounds include:

    YH14617: A synthetic peptide that inhibits the interaction of lymphocyte activation gene 3 and T-cell immunoglobulin and mucin-domain containing-3.

    Osemitamab: A recombinant humanized antibody targeting claudin 18.2.

    LY3841136: An amylin analog used in studies related to obesity.

These compounds, while having different targets and applications, share the common feature of being inhibitors of specific protein interactions, highlighting the uniqueness of GI-570261 in its specific target and mechanism of action.

Properties

IUPAC Name

N-[4-[(3-anilinoquinoxalin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-15(28)23-17-11-13-18(14-12-17)31(29,30)27-22-21(24-16-7-3-2-4-8-16)25-19-9-5-6-10-20(19)26-22/h2-14H,1H3,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBUJKMUIIBTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(3-anilinoquinoxalin-2-yl)sulfamoyl]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(3-anilinoquinoxalin-2-yl)sulfamoyl]phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(3-anilinoquinoxalin-2-yl)sulfamoyl]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-[(3-anilinoquinoxalin-2-yl)sulfamoyl]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[(3-anilinoquinoxalin-2-yl)sulfamoyl]phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-[(3-anilinoquinoxalin-2-yl)sulfamoyl]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.